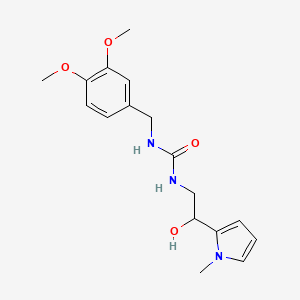

1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Descripción

This compound is a urea derivative characterized by a 3,4-dimethoxybenzyl group attached to one nitrogen atom and a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl substituent on the adjacent urea nitrogen. The structural complexity arises from the combination of aromatic methoxy groups, a pyrrole ring, and a hydroxyl moiety.

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-20-8-4-5-13(20)14(21)11-19-17(22)18-10-12-6-7-15(23-2)16(9-12)24-3/h4-9,14,21H,10-11H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBJNPEIYQATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Urea Derivatives

The following table compares key structural and physicochemical properties of the target compound with analogous urea derivatives described in the literature (e.g., compounds 9a , 9b , 10 , 11 , and 12 from ).

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 3,4-Dimethoxybenzyl, 2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl | ~347 (estimated) | Not reported | Urea, hydroxyl, dimethoxybenzyl, pyrrole |

| 9a (1-Ethyl-3-(3-methyl-1-phenyl-pyrazol-4-ylmethyl)urea) | Ethyl, 3-methyl-1-phenyl-pyrazol-4-ylmethyl | 298.37 | 145–147 | Urea, pyrazole, ethyl, phenyl |

| 9b (1-Ethyl-1-(3-methyl-1-phenyl-pyrazol-4-ylmethyl)urea) | Ethyl, 3-methyl-1-phenyl-pyrazol-4-ylmethyl (isomeric) | 298.37 | 132–134 | Urea, pyrazole, ethyl, phenyl |

| 12 (3-Methyl-4-(4-nitro-imidazol-1-ylmethyl)-1-phenyl-1H-pyrazole) | 4-Nitro-imidazol-1-ylmethyl, phenyl | 297.30 | 178–180 | Pyrazole, nitroimidazole, phenyl |

Key Observations :

Substituent Effects on Solubility and Polarity: The target compound’s hydroxyl group and dimethoxybenzyl substituent likely enhance polarity and hydrogen-bonding capacity compared to 9a and 9b, which lack hydroxyl groups. This could increase solubility in polar solvents (e.g., DMSO or methanol) . In contrast, the nitro group in compound 12 contributes to higher molecular polarity but may reduce solubility due to increased molecular weight and rigid nitro-imidazole interactions .

Thermal Stability: Melting points for urea derivatives correlate with packing efficiency and intermolecular forces.

Spectroscopic Signatures :

- The IR spectrum of the target compound would display characteristic urea C=O stretches (~1640–1680 cm⁻¹), hydroxyl O–H stretches (~3200–3600 cm⁻¹), and pyrrole C–H vibrations (~3100 cm⁻¹), distinguishing it from pyrazole-based analogs like 9a/b (pyrazole C–N stretches at ~1500 cm⁻¹) .

- ¹H NMR would show distinct resonances for the dimethoxybenzyl protons (~3.8 ppm for OCH₃ and 6.8–7.2 ppm for aromatic protons) and the pyrrole protons (~6.2–6.5 ppm) .

Hydrogen-Bonding and Crystal Packing Analysis

Using Etter’s graph-set methodology ( ), the target compound’s hydrogen-bonding motifs can be hypothesized:

- Urea carbonyl as a hydrogen-bond acceptor.

- Hydroxyl group as both donor (O–H) and acceptor (C–O).

- Pyrrole N–H as a donor.

Compared to 9a/b (which lack hydroxyl groups), the target compound may form more complex 2D or 3D networks, akin to nitro-containing analogs like 12 , but with greater variability due to conformational flexibility from the hydroxyethyl-pyrrole moiety .

Methodological Considerations

- Crystallography : Tools like SHELXL and ORTEP-III are critical for resolving the target compound’s conformation and intermolecular interactions.

- Comparative Synthesis : The absence of a nitro or pyrazole group in the target compound may simplify synthesis relative to 12 but require careful protection/deprotection of the hydroxyl group during urea formation .

Q & A

Q. Methodological Notes

- Data Sources: Prefer peer-reviewed journals over commercial platforms (e.g., BenchChem excluded per guidelines).

- Contradictions: Cross-validate crystallographic and spectroscopic data with multiple techniques.

- Ethics: Adhere to OECD guidelines for in vivo studies if extrapolating beyond in vitro models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.